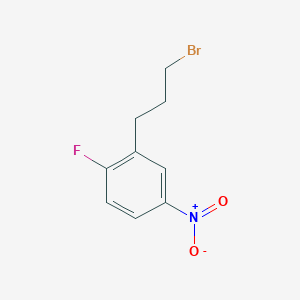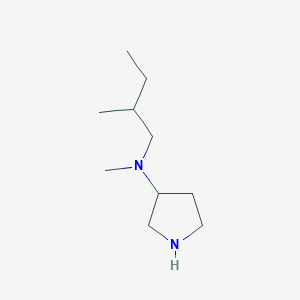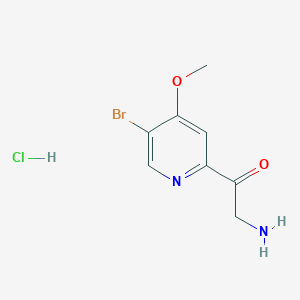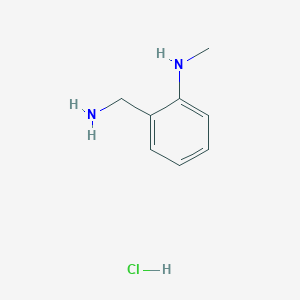
1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene is an organic compound characterized by the presence of a bromopropyl group, a fluorine atom, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the introduction of the bromopropyl group, fluorine atom, and nitro group onto the benzene ring. One common method involves the bromination of 1-(3-propyl)-2-fluorobenzene followed by nitration. The reaction conditions typically include the use of bromine or a brominating agent and a nitrating mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reaction conditions often involve polar aprotic solvents and elevated temperatures.
Reduction: Typical reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in an alcoholic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 1-(3-aminopropyl)-2-fluoro-5-nitrobenzene.
Oxidation: Products include 1-(3-bromopropyl)-2-fluoro-5-nitrobenzoic acid and related derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-2-fluorobenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-4-nitrobenzene: Lacks the fluorine atom, affecting its stability and interaction with biological targets.
1-(3-Chloropropyl)-2-fluoro-5-nitrobenzene:
Uniqueness: 1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene is unique due to the combination of the bromopropyl group, fluorine atom, and nitro group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activity. The presence of the fluorine atom also contributes to the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H9BrFNO2 |
|---|---|
Molekulargewicht |
262.08 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C9H9BrFNO2/c10-5-1-2-7-6-8(12(13)14)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
KSMWUFLYHMGNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCCBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)


![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)

![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)

![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)



